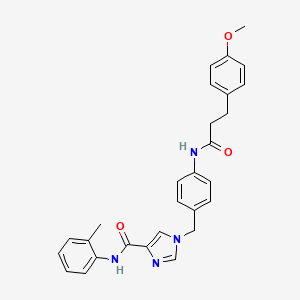

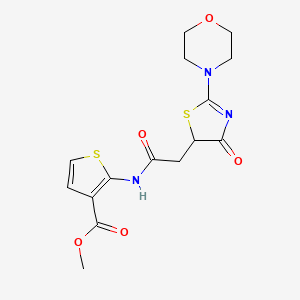

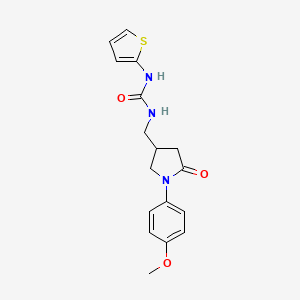

![molecular formula C10H12OS B2743321 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one CAS No. 70201-55-7](/img/structure/B2743321.png)

1-[2-(Ethylsulfanyl)phenyl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(Ethylsulfanyl)phenyl]ethan-1-one, otherwise known as 1-ethyl-2-sulfanylbenzene, is a compound that has been widely studied due to its unique properties and potential applications in the fields of science and medicine. This compound has been found to have a wide range of uses, ranging from its use as a synthetic intermediate in the preparation of pharmaceuticals and other organic compounds, to its use in the study of biochemical and physiological processes.

科学的研究の応用

Synthesis of Inflammation-Reducing Medicine

1-[2-(Ethylsulfanyl)phenyl]ethan-1-one serves as a precursor in the synthesis of medicines aimed at reducing inflammation. The compound is a key intermediate in the fabrication of 4-phenyl-2-butanone, an important medium for synthesizing such medications (Jiangli Zhang, 2005).

Chemical Rearrangement Studies

This compound is involved in chemical studies related to rearrangement reactions. For instance, it is used in experiments involving potassium hydroxide-mediated rearrangement of 2-alkyl-sulfonyl-2-arylsulfonyl-1-phenylethanones, showcasing its utility in advanced organic synthesis (J. Bin, Jae Sang Lee, K. Kim, 2004).

Methyl Coenzyme M Reductase System Research

It also plays a role in studies of the methyl coenzyme M reductase system found in Methanobacterium thermoautotrophicum. Specifically, its analogues are investigated as substrates for this enzyme system, highlighting its relevance in biochemical and microbiological research (R. Gunsalus, J. A. Romesser, R. Wolfe, 1978).

Studies in Organic Chemistry

Further, its derivatives are studied for their potential in various organic reactions, such as the palladium-catalysed regioselective addition reaction of ethyl phenylphosphinate with terminal acetylenes. This indicates its significance in developing new synthetic methodologies in organic chemistry (Satish Kumar Nune, Masato Tanaka, 2007).

Research in Carbohydrate Chemistry

Additionally, it is used in carbohydrate chemistry, notably in the synthesis of oligosaccharides of biological importance. Its presence as a functional group in glycosyl donors aids in the stereoselective introduction of glycosidic linkages, crucial for the synthesis of complex biological molecules (Jin-Hwan Kim, Hai Yang, J. Park, G. Boons, 2005).

特性

IUPAC Name |

1-(2-ethylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZLTLOQRZJNCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

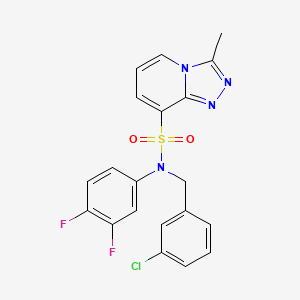

![3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2743248.png)

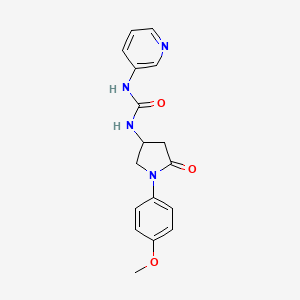

![N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2743251.png)

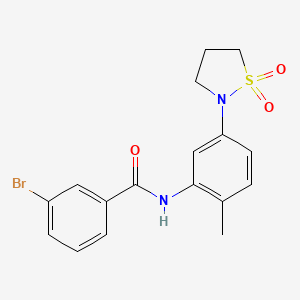

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2743253.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743255.png)

![[(2R)-1-ethylpyrrolidin-2-yl]methanol](/img/structure/B2743258.png)